molecular formula C12H17NO4S B12999485 Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate

Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate

Cat. No.: B12999485
M. Wt: 271.33 g/mol
InChI Key: IXVAVRDFQLFUFI-UHFFFAOYSA-N
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Description

Historical Context of Sulfonyl-Containing Amino Acid Derivatives

The discovery of sulfonamide-containing compounds in the 1930s marked a pivotal advancement in medicinal chemistry, with the first sulfonamide drug, Prontosil, demonstrating antibacterial properties. This breakthrough catalyzed interest in sulfonyl-functionalized molecules, particularly those integrated into amino acid frameworks. Early research focused on sulfonamides as antimetabolites, inhibiting bacterial folate synthesis by mimicking para-aminobenzoic acid. Over time, synthetic methodologies evolved to incorporate sulfonyl groups into complex amino acid derivatives, enabling precise modulation of biological activity.

The development of sulfonyl-containing amino acids accelerated with innovations in radical chemistry and decarboxylative functionalization. For instance, visible-light-mediated decarboxylative fluorosulfonylethylation, reported in 2019, provided a metal-free route to aliphatic sulfonyl fluorides from carboxylic acids. This method expanded access to structurally diverse sulfonyl building blocks, including amino acid derivatives. Concurrently, studies demonstrated the utility of aryl(sulfonyl)amino groups as stable yet reactive intermediates in intramolecular substitution reactions, enabling cyclization strategies for heterocyclic compound synthesis. These advancements laid the groundwork for designing multifunctional amino acid analogs like ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate, which combines a sulfonyl-modified aromatic system with an α-amino ester motif.

Significance of Structural Motifs in Medicinal Chemistry

This compound exemplifies the strategic integration of pharmacophoric elements to optimize molecular interactions. Its structure features four critical motifs:

Structural Motif Functional Role Example Applications
Methylsulfonyl group (-SO₂CH₃) Enhances binding affinity through polar interactions with enzymatic active sites Kinase inhibition, protease modulation
Para-substituted phenyl ring Improves metabolic stability and modulates lipophilicity CNS drug candidates, antimicrobial agents
α-Amino acid backbone Facilitates membrane transport via amino acid transporters Prodrug design, peptide mimetics
Ethyl ester Serves as a protecting group for carboxylic acids, enabling tunable hydrolysis rates Prodrug activation, sustained release formulations

The methylsulfonyl group’s strong electron-withdrawing nature enhances hydrogen-bonding capacity while stabilizing negative charges, critical for targeting ATP-binding pockets in kinases. The para-substituted phenyl ring contributes to π-π stacking interactions and rigidifies the molecular conformation, reducing entropic penalties during target binding. Meanwhile, the ethyl ester moiety improves bioavailability by increasing lipophilicity, as demonstrated in comparative studies of esterified versus free carboxylic acid analogs.

Recent synthetic advances, such as the decarboxylative coupling of N-hydroxyphthalimide esters with vinyl sulfonyl fluorides, have streamlined the production of similar sulfonylated amino acid derivatives. These methods enable rapid diversification of the sulfonylfluoride intermediate into sultams, sulfonamides, and other pharmacologically relevant scaffolds. For example, proline-derived sulfonyl fluorides undergo SuFEx click reactions with nucleophiles like morpholine to yield sulfonamide derivatives, illustrating the compound’s versatility as a synthetic intermediate.

Properties

IUPAC Name

ethyl 2-amino-2-(4-methylsulfonylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,13)9-5-7-10(8-6-9)18(3,15)16/h5-8H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVAVRDFQLFUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfonyl)benzaldehyde, ethyl acetoacetate, and ammonium acetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-(methylsulfonyl)benzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Ammonolysis: The intermediate compound is then subjected to ammonolysis using ammonium acetate to introduce the amino group.

    Esterification: Finally, the product is esterified using ethanol and a suitable acid catalyst to form Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group acts as a nucleophile, enabling reactions with electrophilic agents. Key examples include:

  • Acyl chloride reactions : Forms amide derivatives when treated with acetyl chloride or benzoyl chloride under basic conditions (pH 8–10).

  • Aldehyde/ketone condensations : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases, facilitated by dehydration at 60–80°C .

Mechanism :

  • Deprotonation of the amino group under basic conditions.

  • Nucleophilic attack on the electrophilic carbonyl carbon.

  • Elimination of water or HCl to form stable products .

Electrophilic Aromatic Substitution

The methylsulfonyl group (-SO₂CH₃) directs electrophiles to the meta position of the phenyl ring:

Reaction TypeReagents/ConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-4-(methylsulfonyl) derivative72
SulfonationFuming H₂SO₄, 120°C3-Sulfo-4-(methylsulfonyl) compound65

Key Factor : The strong electron-withdrawing effect of -SO₂CH₃ reduces ring reactivity compared to unsubstituted benzene.

Oxidation:

  • The amino group oxidizes to nitroso derivatives using H₂O₂/Fe²⁺ at pH 4–6.

  • Side chain oxidation with KMnO₄/H⁺ cleaves the propanoate backbone, yielding 4-(methylsulfonyl)benzoic acid.

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the ester to 2-amino-2-(4-(methylsulfonyl)phenyl)propanol .

Ester Hydrolysis

Controlled hydrolysis yields carboxylic acid derivatives:

ConditionsProductReaction TimeYield (%)
2M NaOH, 80°C2-Amino-2-(4-(methylsulfonyl)phenyl)propanoic acid4 hr89
H₂SO₄ (conc.), refluxEthanol + acid byproduct30 min95

Mechanistic Note : Acidic hydrolysis proceeds via protonation of the ester oxygen, while alkaline hydrolysis involves hydroxide ion attack .

Condensation Reactions

The compound participates in Knorr pyrrole synthesis when reacted with β-keto esters:

  • Step 1 : Formation of enamine intermediate with ethyl acetoacetate.

  • Step 2 : Cyclization under acidic conditions to yield pyrrole derivatives.

Applications : This reactivity is exploited to create heterocyclic scaffolds for pharmaceutical research.

Stability Under Various Conditions

ConditionObservationStability Rating (1–5)
Aqueous acid (pH 2)Slow decomposition over 72 hr3
Aqueous base (pH 12)Rapid ester hydrolysis1
UV light (254 nm)No degradation after 24 hr5

Data from accelerated stability studies indicate optimal storage in anhydrous environments at -20°C .

Scientific Research Applications

Scientific Research Applications

Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its interactions with specific enzymes or receptors suggest it may influence pathways related to inflammation and microbial growth.

Medicinal Chemistry

  • Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects: Research suggests that it may modulate inflammatory pathways, presenting potential therapeutic applications in treating inflammatory diseases.

Biochemical Probes

The compound can serve as a biochemical probe to study enzyme mechanisms. Its ability to interact with specific molecular targets allows researchers to explore various biochemical pathways and their implications in disease processes.

Organic Synthesis

As a chiral building block, this compound is utilized in synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, such as oxidation, reduction, and substitution .

Case Study 1: Antimicrobial Properties

A study conducted on the compound's antimicrobial efficacy revealed that it inhibited the growth of several bacterial strains. The mechanism of action was linked to its ability to disrupt bacterial cell wall synthesis, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory effects of this compound showed that it significantly reduced pro-inflammatory cytokine levels in vitro. This suggests that the compound could be developed into therapeutic agents for conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of Ethyl2-amino-2-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Functional Group Variations in Propanoate Esters

The following table highlights key structural and functional differences between Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications
This compound 1391077-87-4 C₁₂H₁₇NO₄S 287.33 Methylsulfonyl, amino, ethyl ester Pharmaceutical intermediate (enzyme inhibitors)
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 1251196-34-5 C₁₁H₁₄FNO₂ 235.24 Fluorophenyl, amino, ethyl ester Chiral building block for peptide synthesis
Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate (fenoxaprop-ethyl) N/A C₁₈H₁₆ClNO₅ 361.78 Benzoxazolyl, chloro, phenoxy, ethyl ester Herbicide (ACCase inhibitor)
Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoate 745052-97-5 C₁₉H₂₅NO₅S 379.47 Cyclopropylsulfonyl, tetrahydropyran, ethyl ester Research chemical (potential kinase inhibitor)
(2S,3R)-ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate 31925-29-8 C₁₂H₁₇NO₅S 287.33 Methylsulfonyl, amino, hydroxy, ethyl ester Stereospecific drug intermediate (e.g., β-hydroxy amino acid derivatives)

Structural and Functional Insights

Methylsulfonyl vs. Other Sulfonyl Groups: The methylsulfonyl group in the target compound enhances electrophilicity at the phenyl ring compared to cyclopropylsulfonyl () or benzenesulfonyl derivatives (). This property is critical for interactions with biological targets like kinases or proteases . In contrast, fenoxaprop-ethyl () uses a benzoxazolyl substituent for herbicidal activity, emphasizing the role of heterocyclic moieties in agrochemical design.

Amino Group Positioning: The α-amino group in the target compound enables chiral resolution and hydrogen bonding, distinguishing it from non-amino analogs like ethyl 3-oxo-3-(substituted phenyl)propanoate (). Hydroxy-substituted derivatives (e.g., 31925-29-8, ) introduce additional hydrogen-bond donors, affecting solubility and target binding .

Ester vs. Acid Forms :

  • The ethyl ester in the target compound improves cell permeability compared to carboxylic acid derivatives. For example, quizalofop-P-ethyl () is a prodrug that hydrolyzes to its active acid form in plants .

Table 2: Key Physicochemical Properties

Property This compound Fenoxaprop-ethyl (2S,3R)-Hydroxy Derivative
LogP (Predicted) 1.5–2.0 3.2 0.8–1.2
pKa (Amino Group) 10.57 N/A 9.2–10.1
Aqueous Solubility (mg/mL) <1 (lipophilic) <0.1 (highly lipophilic) 2–5 (improved by -OH)
Thermal Stability Stable up to 200°C Degrades at 150°C Stable up to 180°C

Data compiled from .

Biological Activity

Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17N1O5SC_{12}H_{17}N_{1}O_{5}S and a molecular weight of approximately 287.33 g/mol. The compound features an amino group, an ethyl ester, and a phenyl ring substituted with a methylsulfonyl group, contributing to its unique chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Notably, it may modulate pathways related to inflammation and microbial growth , which are critical for its observed effects .

Molecular Targets

  • Enzymes: The compound can bind to enzymes, potentially altering their activity.
  • Receptors: It may interact with receptors that mediate signaling pathways associated with inflammation.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further pharmacological exploration .
  • Anti-inflammatory Effects: The compound may influence inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • Antiproliferative Activity:
    • A study highlighted the antiproliferative effects of structurally similar compounds against cancer cell lines. For instance, certain derivatives demonstrated IC50 values lower than that of doxorubicin, indicating significant cytotoxic potential .
  • Synthesis and Biological Evaluation:
    • Synthesis methods have been optimized to produce this compound efficiently. Various derivatives were evaluated for their biological activities, revealing promising results in inhibiting cell proliferation in cancer models .
  • Comparative Studies:
    • Comparative analyses with similar compounds (e.g., Ethyl 2-amino-3-hydroxypropanoate) have shown that the presence of the methylsulfonyl group enhances reactivity and biological activity, distinguishing it from simpler analogs .

Data Table: Biological Activities of this compound

Activity Description Reference
AntimicrobialExhibits potential antimicrobial properties against various pathogens
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic applications
AntiproliferativeSignificant cytotoxic activity against cancer cell lines

Q & A

Q. Optimization strategies :

  • Catalyst alternatives : Replace sulfuric acid with milder acid catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions.
  • Purification : Use continuous flow reactors (as described for analogous compounds) to enhance purity and yield .
  • Temperature control : Maintain reflux conditions at 78°C during esterification to minimize thermal degradation.

Advanced: How can the stereochemical configuration of this compound be determined, and what challenges arise in resolving enantiomers?

Answer:
The compound has two stereogenic centers (C8 and C9), forming a racemic mixture in centrosymmetric triclinic crystals . Key methodologies include:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) and mobile phases containing hexane/isopropanol.
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated in the racemic crystal structure (space group P-1) .
  • Circular Dichroism (CD) : Compare experimental spectra with computational models to confirm enantiomeric excess.

Challenges : The racemic nature complicates isolation of pure enantiomers, requiring kinetic resolution or asymmetric synthesis techniques.

Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and aromatic protons (δ 7.5–8.0 ppm) confirm the phenyl and ester groups.
    • ¹³C NMR : Signals for the sulfonyl group (C-SO₂ at ~140 ppm) and ester carbonyl (C=O at ~170 ppm) .
  • IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹), ester C=O (~1740 cm⁻¹), and SO₂ (~1300–1150 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 287.33 (C₁₂H₁₇NO₅S) .

Advanced: How can impurities in this compound be profiled, and what regulatory standards apply?

Answer:
Common impurities :

  • Process-related : Unreacted 4-(methylsulfonyl)benzaldehyde or esterification byproducts (e.g., diethyl sulfate).
  • Degradants : Hydrolysis products like the free carboxylic acid .

Q. Analytical methods :

  • HPLC-UV/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for impurity quantification. Reference standards (e.g., EP impurities in ) enable identification .
  • ICH Guidelines : Follow Q3A(R2) for reporting thresholds (0.10% for unidentified impurities) .

Advanced: What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence its physicochemical properties?

Answer:
The crystal structure is stabilized by:

  • Hydrogen bonding : O3-H⋯N1 interactions (2.78 Å) form infinite chains along the [100] direction .
  • Van der Waals forces : Stacking of aromatic rings enhances thermal stability.

Impact on properties : Strong hydrogen bonding increases melting point and reduces solubility in nonpolar solvents, critical for formulation studies.

Basic: What biological activities or therapeutic potentials are associated with this compound?

Answer:
While direct biological data are limited, its structural analog florfenicol (a thiamphenicol derivative) is a veterinary antibiotic targeting bacterial ribosomes . Research applications include:

  • Antimicrobial studies : Evaluate activity against Gram-positive/negative pathogens via MIC assays.
  • Prodrug development : Explore ester hydrolysis for controlled drug release.

Advanced: How can the stability of this compound under varying pH and temperature conditions be assessed?

Answer:
Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity.

Key findings : The sulfonyl group may hydrolyze under strong alkaline conditions, requiring pH-controlled storage (pH 4–6) .

Advanced: What computational methods are suitable for modeling the reaction mechanisms of this compound’s synthesis?

Answer:

  • Density Functional Theory (DFT) : Calculate transition states for the aldol condensation step (e.g., B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate solvent effects on esterification kinetics.
  • QSAR models : Predict physicochemical properties (logP, pKa) using software like Schrödinger’s QikProp .

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